molecular formula C18H23N3O3S B11001118 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11001118
M. Wt: 361.5 g/mol
InChI Key: ZLTLZGKGBJBYGH-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiophene ring with a sulfone group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the thiophene and carboxamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Thiophene Group: The thiophene ring with a sulfone group can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

    Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: Substitution reactions can be used to replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-phenylethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-13-17(18(22)19-10-8-15-6-4-3-5-7-15)14(2)21(20-13)16-9-11-25(23,24)12-16/h3-7,16H,8-12H2,1-2H3,(H,19,22)

InChI Key

ZLTLZGKGBJBYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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